1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a fluorophenyl group and a mercapto group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for various scientific investigations.
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-fluorobenzaldehyde and thiosemicarbazide can yield an intermediate, which upon further cyclization with formic acid or formamide, produces the desired pyrazolo[3,4-d]pyrimidine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine core or the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, particularly cancer, due to its ability to inhibit specific enzymes and signaling pathways.
Mechanism of Action
The biological activity of 1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 1-(4-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 1-(3-Methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity. For example, the fluorine atom in this compound enhances its lipophilicity and metabolic stability, making it more effective in certain biological assays .
Properties
Molecular Formula |
C11H7FN4OS |
---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7FN4OS/c12-6-2-1-3-7(4-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18) |
InChI Key |
SUWIRRJYDPGUAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.